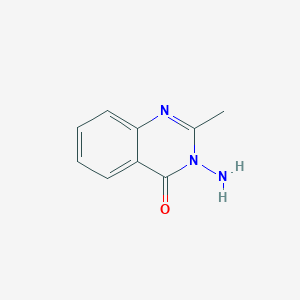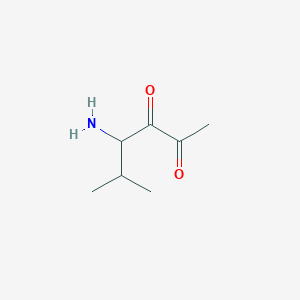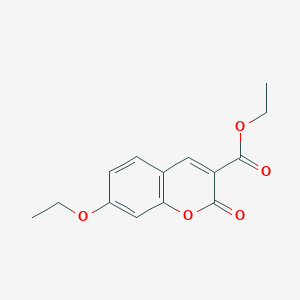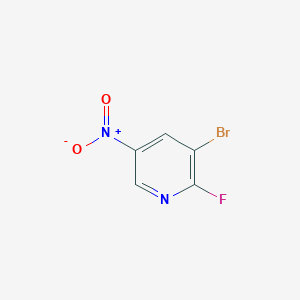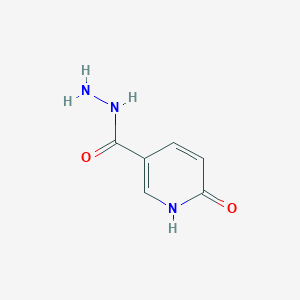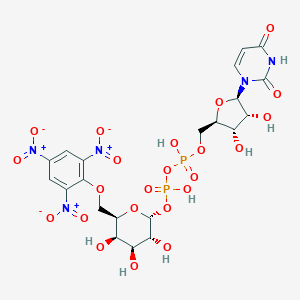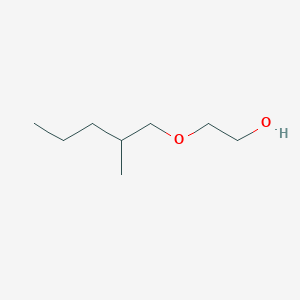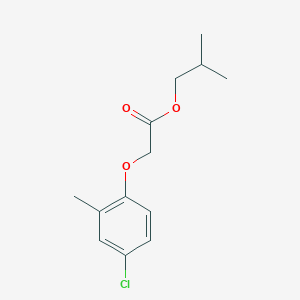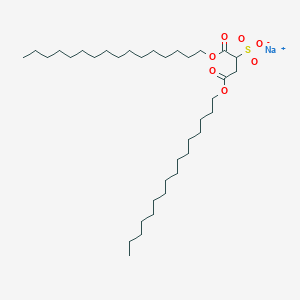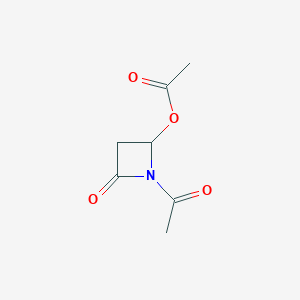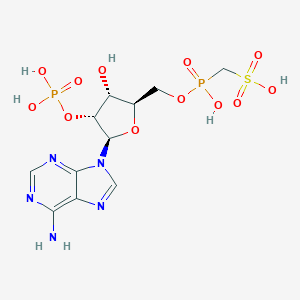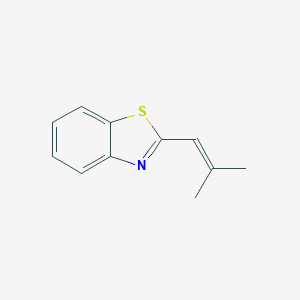
2-Methyl-prop-1-enyl-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-prop-1-enyl-benzothiazole, also known as Musk T, is a synthetic fragrance compound commonly used in the perfume industry. It is a pale yellow liquid with a strong, musky odor. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-prop-1-enyl-benzothiazole is not well understood. However, it is believed to interact with olfactory receptors in the nose, resulting in the perception of a musky odor.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methyl-prop-1-enyl-benzothiazole. However, studies have shown that exposure to synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, may have endocrine-disrupting effects. Additionally, some studies have suggested that exposure to synthetic musk compounds may be associated with adverse reproductive and developmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-prop-1-enyl-benzothiazole has several advantages and limitations for use in lab experiments. Its strong musky odor makes it a useful reference compound for investigating the environmental impact of synthetic musk compounds. However, its limited availability and potential health effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to 2-Methyl-prop-1-enyl-benzothiazole. Further studies are needed to understand its mechanism of action and potential health effects. Additionally, research is needed to develop alternative fragrances that are less harmful to human health and the environment. Finally, studies investigating the environmental impact of synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, are needed to better understand their potential impact on ecosystems.
Méthodes De Synthèse
The synthesis of 2-Methyl-prop-1-enyl-benzothiazole involves the reaction of 2-methyl-3-buten-2-ol with 2-mercaptobenzothiazole in the presence of an acid catalyst. This reaction results in the formation of 2-Methyl-prop-1-enyl-benzothiazole, which can be purified through distillation or chromatography.
Applications De Recherche Scientifique
2-Methyl-prop-1-enyl-benzothiazole has been the subject of several scientific studies due to its widespread use in the fragrance industry. It has been used as a reference compound in studies investigating the environmental impact of synthetic musk compounds. Additionally, it has been used in studies investigating the toxicity and potential health effects of fragrance compounds.
Propriétés
Numéro CAS |
1628-61-1 |
|---|---|
Nom du produit |
2-Methyl-prop-1-enyl-benzothiazole |
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |
Clé InChI |
VSTRENQRHHEUJJ-UHFFFAOYSA-N |
SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
SMILES canonique |
CC(=CC1=NC2=CC=CC=C2S1)C |
Synonymes |
Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



